1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 289.74 g/mol. This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group attached to a chlorophenyl moiety, and a carboxylic acid functional group. It has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications due to its potential as a herbicide and its role in biological systems.
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid falls under the category of sulfonyl-containing compounds, which are known for their diverse biological activities. It is classified as an organic compound due to its carbon-based structure and is also categorized as an acid due to the presence of the carboxylic acid functional group.
The synthesis of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common approach includes the reaction of 2-pyrrolidinecarboxylic acid with chlorosulfonic acid or a sulfonyl chloride derivative to introduce the sulfonyl group.
The molecular structure of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid features:
The compound's structural representation can be expressed in various formats:
CC1(C(=O)O)N(C1)S(=O)(=O)c1ccccc1Cl
InChI=1S/C11H12ClNO4S/c12-9-3-1-8(2-4-9)19(16,17)15-11(14)10(13)5-6-15/h1-4,10H,5-7H2,(H,13,14)
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can participate in various chemical reactions:
For example, when reacted with alcohols in the presence of an acid catalyst, it forms esters that can be further utilized in organic synthesis.
The mechanism of action for 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid primarily involves its role as an auxin transport inhibitor. This mechanism is crucial for its herbicidal activity:
Data from studies suggest that this mechanism can effectively control unwanted vegetation in agricultural settings .
Relevant data on these properties can be found in chemical databases and literature .
This compound has several scientific uses:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7